![molecular formula C40H26N4O4S B14595412 3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) CAS No. 60498-45-5](/img/structure/B14595412.png)
3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group bridging two phenylene rings, each connected to a quinazolinone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonyl Bridge: The initial step involves the reaction of 4,4’-diaminodiphenyl sulfone with appropriate reagents to introduce the sulfonyl bridge. This can be achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of Quinazolinone Moieties: The next step involves the formation of quinazolinone rings. This can be accomplished by reacting the sulfonyl-bridged intermediate with anthranilic acid derivatives under suitable conditions, such as heating in the presence of a dehydrating agent.
Final Assembly: The final step involves the coupling of the phenyl groups to the quinazolinone moieties, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and quinazolinone groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-phenylurea): This compound features a similar sulfonyl-bridged structure but with urea groups instead of quinazolinone moieties.
3,3’-(Sulfonyldi-4,1-phenylene)bis(4-chlorosulfonyl)sydnone: Another sulfonyl-bridged compound with sydnone groups, known for its antimicrobial activity.
Uniqueness
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) is unique due to the presence of quinazolinone moieties, which impart distinct biological and chemical properties. This makes it particularly valuable in medicinal chemistry and materials science, where its specific interactions and stability can be leveraged for various applications.
Propriétés
Numéro CAS |
60498-45-5 |
|---|---|
Formule moléculaire |
C40H26N4O4S |
Poids moléculaire |
658.7 g/mol |
Nom IUPAC |
3-[4-[4-(4-oxo-2-phenylquinazolin-3-yl)phenyl]sulfonylphenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C40H26N4O4S/c45-39-33-15-7-9-17-35(33)41-37(27-11-3-1-4-12-27)43(39)29-19-23-31(24-20-29)49(47,48)32-25-21-30(22-26-32)44-38(28-13-5-2-6-14-28)42-36-18-10-8-16-34(36)40(44)46/h1-26H |
Clé InChI |
LSSDCDQWRLYDJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C(=NC7=CC=CC=C7C6=O)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
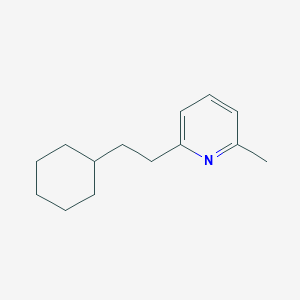
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
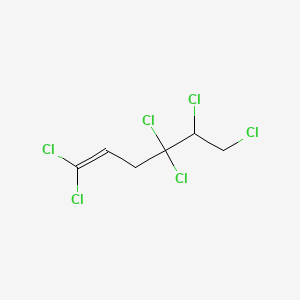
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
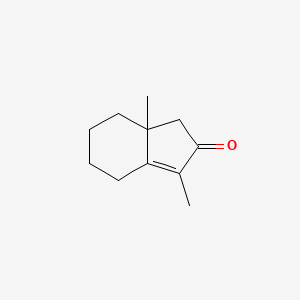
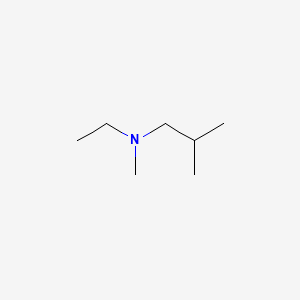
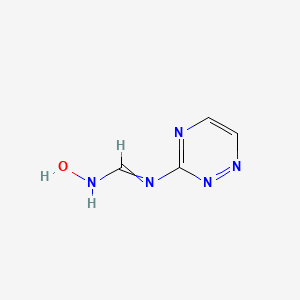
![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
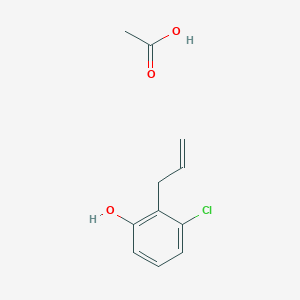
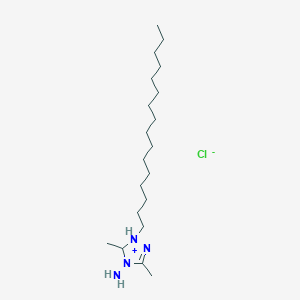
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)

